molecular formula C21H17NO3 B5590077 2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE

2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE

Cat. No.: B5590077
M. Wt: 331.4 g/mol
InChI Key: WGCGPGZWRKMFHQ-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE is a complex organic compound with a molecular formula of C21H17NO3. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a quinoline moiety fused with a cyclopentane ring, making it a unique and interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for drugs, which can have mechanisms of action that involve binding to specific proteins or other molecules in the body .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies on the compound, such as exploring new synthesis methods, investigating new reactions, or studying its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylethylamine with cyclopentanone in the presence of a catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 1H,2H,3H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused quinoline-cyclopentane structure makes it a valuable compound for various scientific investigations .

Properties

IUPAC Name

phenacyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-19(14-7-2-1-3-8-14)13-25-21(24)20-15-9-4-5-11-17(15)22-18-12-6-10-16(18)20/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCGPGZWRKMFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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